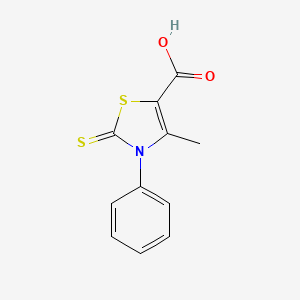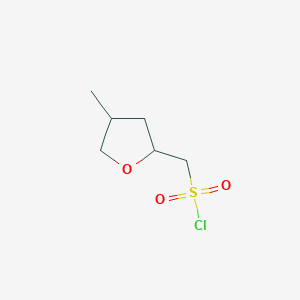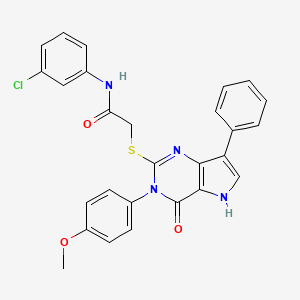![molecular formula C18H17N3O5S B2496320 4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886939-14-6](/img/structure/B2496320.png)
4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves multiple steps, including the cyclization of hydrazides and the oxidative cyclization of hydrazones. A study by Gangapuram and Redda (2009) detailed the synthesis of substituted oxadiazoles, showcasing methodologies that could be relevant for synthesizing the subject compound, indicating fair to good yields through sodium borohydride reduction processes (Gangapuram & Redda, 2009).
Molecular Structure Analysis
Oxadiazole derivatives exhibit intriguing molecular structures, often analyzed through crystallography and density functional theory (DFT) calculations. Kumara et al. (2017) conducted structural and Hirshfeld surface analyses on oxadiazole compounds, providing insights into their molecular geometry, crystalline structure, and intermolecular interactions, which are crucial for understanding the physicochemical properties of these molecules (Kumara et al., 2017).
科学的研究の応用
Synthesis and Biological Activity
4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide belongs to a class of compounds that are frequently explored for their biological activities. Compounds with the 1,3,4-oxadiazole moiety are particularly attractive due to their potential pharmacological properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antibacterial activity, showing moderate to significant effects against various Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This underscores the compound's relevance in the search for new antimicrobial agents.
Pharmacological Evaluation
Further pharmacological evaluations of related compounds have demonstrated diverse activities. For example, research on benzene sulfonamide pyrazole oxadiazole derivatives as potential antimicrobial and antitubercular agents highlights the versatility of the oxadiazole ring in drug development. These compounds have shown good activity against various bacterial strains and Mycobacterium tuberculosis, suggesting the potential for developing new treatments for infectious diseases (Shingare et al., 2022).
Material Science Applications
In addition to medicinal applications, the oxadiazole derivatives exhibit properties useful in material science. For instance, compounds incorporating the 1,3,4-oxadiazole moiety have been explored for their corrosion inhibition properties on mild steel in sulfuric acid, demonstrating significant efficiency and suggesting potential applications in industrial corrosion protection (Ammal et al., 2018).
Anticancer Activity
Several studies have also focused on the anticancer potential of oxadiazole derivatives. Compounds synthesized from 1,3,4-oxadiazole and evaluated against various cancer cell lines have shown moderate to excellent activity, underlining the importance of this chemical structure in the development of new anticancer agents (Ravinaik et al., 2021).
作用機序
1,3,4-Oxadiazole derivatives have shown promising results in the field of cancer treatment . They selectively interact with nucleic acids, enzymes, and globular proteins . A variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contribute to their antiproliferative effects .
特性
IUPAC Name |
4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-3-27(23,24)13-10-8-12(9-11-13)16(22)19-18-21-20-17(26-18)14-6-4-5-7-15(14)25-2/h4-11H,3H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGGFJGMDHTGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)

![Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2496242.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)


![5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2496251.png)

![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)
![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)

